molecular formula C22H18N2O3 B10910970 5-[(naphthalen-1-yloxy)methyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide

5-[(naphthalen-1-yloxy)methyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Cat. No.: B10910970
M. Wt: 358.4 g/mol
InChI Key: QIIPUWAVOOVILW-UHFFFAOYSA-N
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Description

5-[(1-NAPHTHYLOXY)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE is a complex organic compound characterized by the presence of a naphthyloxy group, a pyridylmethyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-NAPHTHYLOXY)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Naphthyloxy Intermediate: The initial step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthyloxy intermediate.

    Formation of the Pyridylmethyl Intermediate: The next step involves the reaction of pyridine with an alkylating agent to form the pyridylmethyl intermediate.

    Coupling Reaction: The final step involves the coupling of the naphthyloxy intermediate with the pyridylmethyl intermediate in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of 5-[(1-NAPHTHYLOXY)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-[(1-NAPHTHYLOXY)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamines.

Scientific Research Applications

5-[(1-NAPHTHYLOXY)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(1-NAPHTHYLOXY)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1-NAPHTHYLOXY)METHYL]-1,3,4-OXADIAZOL-2-AMINE
  • 5-[(1-NAPHTHYLOXY)METHYL]-2-FUROIC ACID
  • 2-[(1-NAPHTHYLOXY)METHYL]OXIRANE

Uniqueness

5-[(1-NAPHTHYLOXY)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

5-(naphthalen-1-yloxymethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C22H18N2O3/c25-22(24-14-16-10-12-23-13-11-16)21-9-8-18(27-21)15-26-20-7-3-5-17-4-1-2-6-19(17)20/h1-13H,14-15H2,(H,24,25)

InChI Key

QIIPUWAVOOVILW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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